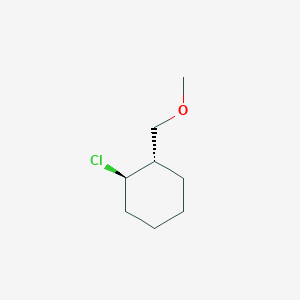
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane is an organic compound with a unique stereochemistry. It is a cyclohexane derivative where a chlorine atom and a methoxymethyl group are attached to the first and second carbon atoms, respectively. The specific stereochemistry (1R,2S) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane or a substituted cyclohexane derivative.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or convert the methoxymethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives with hydroxymethyl groups.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane depends on its interaction with specific molecular targets. The chlorine atom and methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes, receptors, or other biomolecules. The stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Chloro-2-(hydroxymethyl)cyclohexane: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(1R,2S)-1-Bromo-2-(methoxymethyl)cyclohexane: Similar structure but with a bromine atom instead of a chlorine atom.
(1R,2S)-1-Chloro-2-(ethoxymethyl)cyclohexane: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane is unique due to its specific stereochemistry and the presence of both chlorine and methoxymethyl groups
Propiedades
Número CAS |
67295-03-8 |
|---|---|
Fórmula molecular |
C8H15ClO |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
(1R,2S)-1-chloro-2-(methoxymethyl)cyclohexane |
InChI |
InChI=1S/C8H15ClO/c1-10-6-7-4-2-3-5-8(7)9/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
KHUQBVBUNDRPRQ-JGVFFNPUSA-N |
SMILES isomérico |
COC[C@@H]1CCCC[C@H]1Cl |
SMILES canónico |
COCC1CCCCC1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


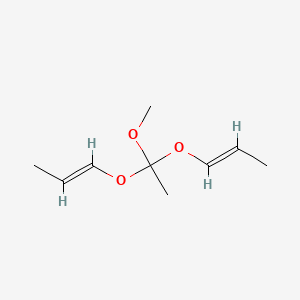
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
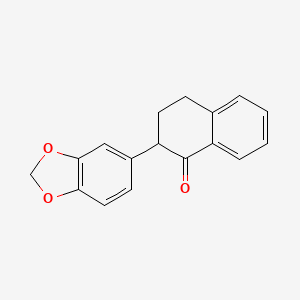
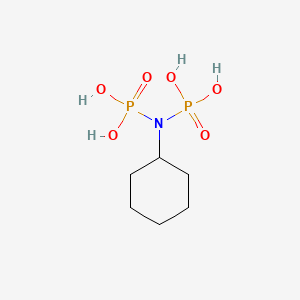

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
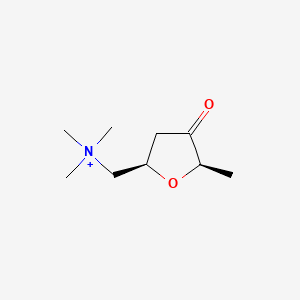
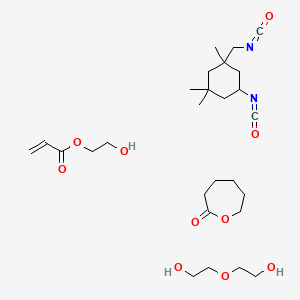
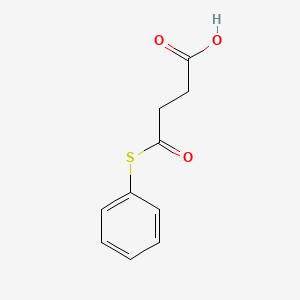
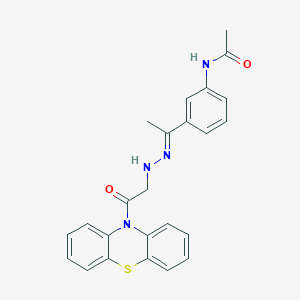
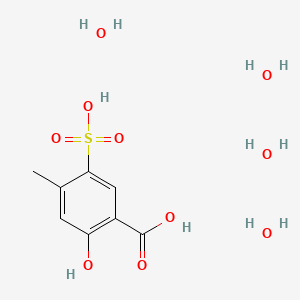
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)

![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
